molecular formula C6H4F3NO3 B8773191 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid

5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid

Cat. No.: B8773191
M. Wt: 195.10 g/mol
InChI Key: NKEMTGNAWYMKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 has been reported. These methods offer simple reaction workups and valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oximes.

    Reduction: Formation of hydrazides.

    Substitution: Introduction of different functional groups at the 3 or 5 positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, hydrazides, and various substituted isoxazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylisoxazole-3-carboxylic acid
  • 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
  • 5-Amino-3-methylisoxazole-4-carboxylic acid

Uniqueness

5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of drugs with improved efficacy and selectivity .

Properties

Molecular Formula

C6H4F3NO3

Molecular Weight

195.10 g/mol

IUPAC Name

5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C6H4F3NO3/c1-2-3(5(11)12)4(10-13-2)6(7,8)9/h1H3,(H,11,12)

InChI Key

NKEMTGNAWYMKQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-methyl-3-trifluoromethylisoxazole-4-carboxylic acid ethyl ester (2.0 g) and sodium hydroxide (1.1 g) in tetrahydrofuran/water (20 ml/20 ml) was heated at reflux for 18 hours. The tetrahydrofuran was removed in vacuo and the aqueous residue washed with ethyl acetate (50 ml), acidified to pH2 with conc. hydrochloric acid and extracted with ethyl acetate (100 ml). The organic layer was washed with brine (50 ml), separated, dried over magnesium sulphate, filtered and concentrated in vacuo to afford the title compound as a peach-coloured solid (1.4 g).
Name
5-methyl-3-trifluoromethylisoxazole-4-carboxylic acid ethyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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